molecular formula C22H24N4O3 B6025908 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine

货号 B6025908
分子量: 392.5 g/mol
InChI 键: IXFHKAXULYKXJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine is a novel compound that has gained attention due to its potential in scientific research applications. This compound is also known as BI-2536, and it has been found to exhibit promising anticancer activity.

科学研究应用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine has been found to exhibit promising anticancer activity. It has been shown to inhibit the activity of polo-like kinase 1 (PLK1), which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has been tested in vitro and in vivo, and it has shown efficacy against a variety of cancer cell lines and tumor models.

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine involves the inhibition of PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell cycle regulation. It is involved in the regulation of mitosis, cytokinesis, and DNA damage response. The inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit tumor growth in animal models. Additionally, this compound has been found to have low toxicity in normal cells.

实验室实验的优点和局限性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine has several advantages for lab experiments. It has been shown to exhibit potent anticancer activity, which makes it a valuable tool for cancer research. This compound has also been found to have low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.

未来方向

There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine. One direction is to investigate the efficacy of this compound in combination with other anticancer agents. Another direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential in scientific research applications.
In conclusion, this compound is a novel compound that has shown promising anticancer activity. Its inhibition of PLK1 makes it a valuable tool for cancer research, and its low toxicity in normal cells makes it a safer alternative to other anticancer agents. While there are limitations to working with this compound, there are also several potential future directions for research involving this compound.

合成方法

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine can be achieved through a multistep process. The initial step involves the synthesis of 1-(1H-indazol-3-yl)acetic acid, which is then coupled with 3-piperidin-1-ylpropan-1-amine to form the intermediate compound. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxin-6-ylamine to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

属性

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-(2H-indazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-22(13-19-17-5-1-2-6-18(17)24-25-19)26-9-3-4-16(14-26)23-15-7-8-20-21(12-15)29-11-10-28-20/h1-2,5-8,12,16,23H,3-4,9-11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHKAXULYKXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。